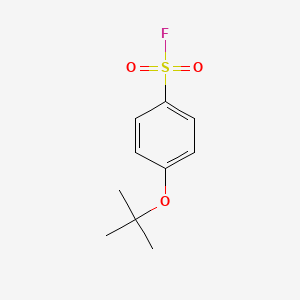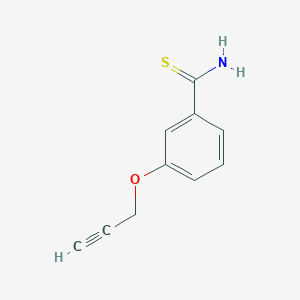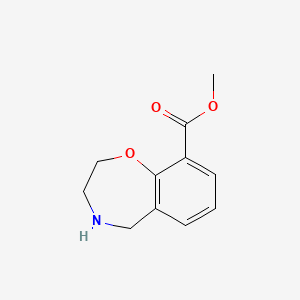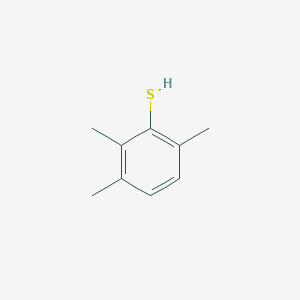![molecular formula C9H17NSi B13172296 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine can be synthesized through the reaction of pyrrolidine with trimethylsilylacetylene. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or organometallic compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolidines.
Oxidation Reactions: Products include carbonyl-containing compounds.
Reduction Reactions: Products include alkenes or alkanes, depending on the extent of reduction.
科学的研究の応用
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a protective group in drug synthesis.
作用機序
The mechanism of action of 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl and trimethylsilyl groups. These groups can undergo nucleophilic attack, oxidation, or reduction, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
1-(Trimethylsilyl)pyrrolidine: Similar in structure but lacks the ethynyl group.
1-(Trimethylsilyl)-2-pyrrolidinone: Contains a carbonyl group instead of the ethynyl group.
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring instead of a pyrrolidine ring
Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine is unique due to the combination of the ethynyl and trimethylsilyl groups attached to the pyrrolidine ring. This unique structure imparts specific reactivity and properties that are not found in the similar compounds listed above. The presence of the ethynyl group allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry .
特性
分子式 |
C9H17NSi |
|---|---|
分子量 |
167.32 g/mol |
IUPAC名 |
trimethyl(2-pyrrolidin-1-ylethynyl)silane |
InChI |
InChI=1S/C9H17NSi/c1-11(2,3)9-8-10-6-4-5-7-10/h4-7H2,1-3H3 |
InChIキー |
JJSGQSBGQDHJDP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)

![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)




![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)



